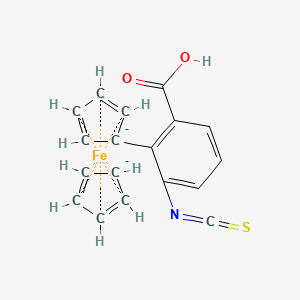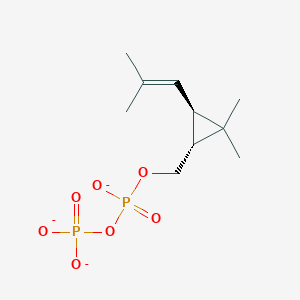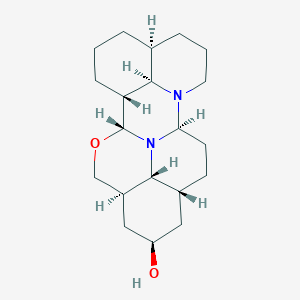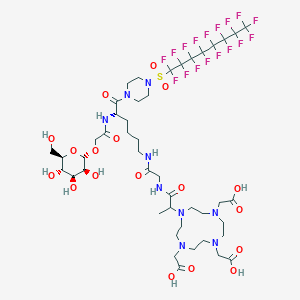
3-hydroxyoctadecanoyl-CoA(4-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxyoctadecanoyl-CoA(4-) is a 3-hydroxy fatty acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate groups of 3-hydroxyoctadecanoyl-CoA; major species at pH 7.3. It is a 3-hydroxy fatty acyl-CoA(4-) and an 11,12-saturated fatty acyl-CoA(4-). It is a conjugate base of a 3-hydroxyoctadecanoyl-CoA.
科学的研究の応用
1. Production of 3-Hydroxypropionic Acid in Engineered Microorganisms
3-Hydroxypropionic acid (3-HP) is an important platform chemical used for various industrial applications. Research has focused on producing 3-HP in engineered microorganisms such as Methylobacterium extorquens AM1, a model system for generating 3-HP from one-carbon feedstock methanol. This study successfully constructed a malonyl-CoA pathway in M. extorquens AM1, leading to 3-HP production. They achieved an initial titer of 69.8 mg/l by optimizing the promoter strength and gene copy number of the mcr gene. This research demonstrates the potential of using engineered microbes for efficient 3-HP production from renewable sources (Yang et al., 2017).
2. Engineering Yeast for Enhanced 3-HP Production
Another approach to producing 3-HP involves engineering the yeast Saccharomyces cerevisiae. By increasing the availability of the precursor malonyl-CoA and coupling the production with an increased NADPH supply, researchers significantly improved 3-HP production. This study demonstrates the yeast’s potential as a cell factory for bio-based 3-HP and derived acrylates, offering a sustainable alternative to petrochemicals (Chen et al., 2014).
3. Photosynthetic Production of 3-HP from CO2
Cyanobacteria like Synechocystis sp. PCC 6803 have been engineered to produce 3-HP directly from CO2, utilizing their ability to fix CO2. This study optimized the biosynthetic pathway by enhancing the supply of the precursor malonyl-CoA and improving NADPH supply. The results show the feasibility of photosynthetically producing 3-HP directly from sunlight and CO2 in cyanobacteria (Wang et al., 2016).
4. Functional Balance in the Malonyl-CoA Pathway for Improved 3HP Biosynthesis
The malonyl-CoA pathway for 3HP biosynthesis in E. coli was optimized by addressing functional imbalances between enzymes MCR-C and MCR-N. Directed evolution and fine-tuning of expression levels, combined with culture condition optimization, led to a 270-fold increase in 3HP production. This study underscores the importance of metabolic balance in biosynthetic pathways (Liu et al., 2016).
5. Production of 3-Hydroxyvalerate in Engineered E. Coli
This research explored the bio-based production of 3-hydroxyvalerate (3-HV), a valuable chemical, in engineered E. coli strains. By activating the sleeping beauty mutase (Sbm) pathway and manipulating the TCA cycle, the researchers enhanced the intracellular pool of propionyl-CoA, significantly improving 3-HV biosynthesis. The study highlights the potential of using engineered E. coli for efficient 3-HV production (Miscevic et al., 2019).
特性
製品名 |
3-hydroxyoctadecanoyl-CoA(4-) |
|---|---|
分子式 |
C39H66N7O18P3S-4 |
分子量 |
1046 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxyoctadecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/p-4/t27?,28-,32-,33-,34+,38-/m1/s1 |
InChIキー |
WZMAIEGYXCOYSH-FWBOWLIOSA-J |
異性体SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)

![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)




![4-[[(1R)-6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B1265073.png)
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)
![Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)


![[(1R,10S,12R,13E,16S)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1265079.png)
![2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide](/img/structure/B1265080.png)